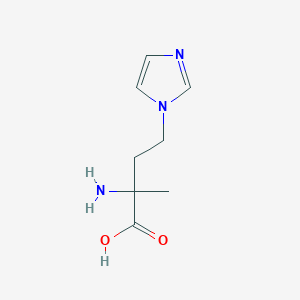
2-Amino-4-(1h-imidazol-1-yl)-2-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(1h-imidazol-1-yl)-2-methylbutanoic acid is a compound that features both an amino group and an imidazole ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1h-imidazol-1-yl)-2-methylbutanoic acid typically involves the reaction of 1H-imidazole with 2-amino-4-fluorobenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) and is refluxed at elevated temperatures (around 120°C) under a nitrogen atmosphere for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-Amino-4-(1h-imidazol-1-yl)-2-methylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives, while reduction of the amino group can yield various amine derivatives.
科学的研究の応用
2-Amino-4-(1h-imidazol-1-yl)-2-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes
作用機序
The mechanism of action of 2-Amino-4-(1h-imidazol-1-yl)-2-methylbutanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, while the amino group can form covalent bonds with other molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Aminothiazole: Another compound with an amino group and a heterocyclic ring, known for its antimicrobial and anti-inflammatory properties.
Imidazole: A simpler compound that forms the core structure of many biologically active molecules.
Uniqueness
2-Amino-4-(1h-imidazol-1-yl)-2-methylbutanoic acid is unique due to its combination of an amino group and an imidazole ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
生物活性
2-Amino-4-(1H-imidazol-1-yl)-2-methylbutanoic acid, a compound characterized by its unique imidazole ring, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of the compound's significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C8H12N2O2, with a molecular weight of approximately 168.19 g/mol. The compound features an imidazole ring and a carboxylic acid functional group, which are critical for its biological interactions. The structural characteristics suggest potential applications in pharmacology, particularly as enzyme inhibitors and antimicrobial agents.
| Property | Description |
|---|---|
| Molecular Formula | C8H12N2O2 |
| Molecular Weight | 168.19 g/mol |
| Functional Groups | Imidazole ring, carboxylic acid |
Antiviral Properties
Research indicates that compounds with imidazole moieties often exhibit antiviral activity. Specifically, studies have shown that this compound may inhibit the replication of viruses such as influenza A. Its mechanism involves interaction with viral proteins, thereby preventing their function and replication.
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor is also noteworthy. The imidazole ring can bind to active sites of enzymes, modulating their activity through competitive inhibition. This property is significant in developing therapeutic agents targeting various diseases, including cancer and metabolic disorders .
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial effects against a range of pathogens. The presence of the imidazole ring enhances the compound's ability to disrupt microbial cell membranes or inhibit essential enzymatic processes within bacterial cells.
Study 1: Antiviral Efficacy
A study published in 2023 investigated the antiviral properties of this compound against influenza A virus. The results indicated a significant reduction in viral load in treated cells compared to controls, highlighting the compound's potential as an antiviral agent.
Study 2: Enzyme Interaction
Another research effort focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The findings revealed that it effectively inhibited the activity of certain enzymes by binding to their active sites, suggesting its utility in metabolic regulation .
The biological activity of this compound can be attributed to several key mechanisms:
- Binding Affinity : The imidazole ring facilitates strong binding interactions with target proteins or enzymes.
- Competitive Inhibition : By occupying active sites on enzymes, it prevents substrate access and subsequent enzymatic reactions.
- Antiviral Mechanism : It interferes with viral protein functions necessary for replication.
特性
分子式 |
C8H13N3O2 |
|---|---|
分子量 |
183.21 g/mol |
IUPAC名 |
2-amino-4-imidazol-1-yl-2-methylbutanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-8(9,7(12)13)2-4-11-5-3-10-6-11/h3,5-6H,2,4,9H2,1H3,(H,12,13) |
InChIキー |
UWLXQHHEAMXTPJ-UHFFFAOYSA-N |
正規SMILES |
CC(CCN1C=CN=C1)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















